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molecular formula C15H23NO B8428648 2,2-Dimethyl-3-(N-benzylisopropylamino)propanal

2,2-Dimethyl-3-(N-benzylisopropylamino)propanal

Cat. No. B8428648
M. Wt: 233.35 g/mol
InChI Key: IXXAQKYHHOOPPI-UHFFFAOYSA-N
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Patent
US08252859B2

Procedure details

Under the same conditions as for the preparation of 2,2-dimethyl-3-(N-morpholino)propanal, 28.0 g (0.34 mol) of 36% aqueous formaldehyde were reacted with 25.4 g (0.35 mol) of isobutyraldehyde and 50.0 g (0.34 mol) of N-benzylisopropylamine, and worked up. The product distilled at a top temperature of 100° C. and a pressure of 4·10−2 mbar. Yield: 48.6 g (62% of theory) as a pale yellow, clear and almost odorless liquid which had an amine content of 4.28 mmol N/g.
[Compound]
Name
2,2-dimethyl-3-(N-morpholino)propanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[CH2:8]([NH:15][CH:16]([CH3:18])[CH3:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:5][C:4]([CH3:1])([CH2:6][N:15]([CH:16]([CH3:18])[CH3:17])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:3]=[O:7]

Inputs

Step One
Name
2,2-dimethyl-3-(N-morpholino)propanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product distilled at a top temperature of 100° C.

Outcomes

Product
Name
Type
Smiles
CC(C=O)(CN(CC1=CC=CC=C1)C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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